



Application Notes and Protocols for Data Analysis of sBADA Fluorescence Images

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Compound of Interest		
Compound Name:	sBADA	
Cat. No.:	B12377283	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction to sBADA Fluorescence Imaging

sBADA (sulfonated BODIPY-FL 3-amino-D-alanine) is a green fluorescent D-amino acid (FDAA) that serves as a powerful tool for visualizing and quantifying peptidoglycan (PG) synthesis in live bacteria.[1] As a sulfonated derivative of BADA, **sBADA** exhibits increased hydrophilicity and thermostability.[1] It is incorporated into the bacterial cell wall by the same enzymes responsible for peptidoglycan biosynthesis, providing a direct and specific label of active cell wall growth and remodeling.[2][3] This technology is invaluable for studying bacterial physiology, including growth, division, and morphology, and for assessing the efficacy of antimicrobial compounds that target the cell wall.[2]

The fluorescence signal from **sBADA**-labeled bacteria can be quantitatively analyzed to provide insights into the rate and localization of cell wall synthesis. This is typically achieved through fluorescence microscopy coupled with digital image analysis. By measuring parameters such as fluorescence intensity and cell size, researchers can obtain robust quantitative data on bacterial growth dynamics.

Optical Properties of sBADA:



Property	Value
Excitation Wavelength (λex)	~490 nm
Emission Wavelength (λem)	~510 nm
Emission Color	Green

Experimental Protocols

Protocol 1: sBADA Labeling of Gram-Negative Bacteria (e.g., Escherichia coli)

This protocol outlines the steps for labeling the peptidoglycan of E. coli with **sBADA** for fluorescence microscopy analysis.

Materials:

- E. coli culture in logarithmic growth phase
- sBADA stock solution (e.g., 10 mM in DMSO)
- Growth medium (e.g., LB broth)
- Phosphate-buffered saline (PBS)
- Microscope slides and coverslips
- Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)

Procedure:

- Grow E. coli to the mid-logarithmic phase (OD600 \approx 0.4-0.6) in your chosen growth medium.
- Dilute the sBADA stock solution into the fresh growth medium to the desired final concentration (typically 0.5-2 mM).
- Add the sBADA-containing medium to the bacterial culture. The labeling duration can be varied depending on the experimental goal:



- Short-pulse labeling (e.g., 30 seconds to 5 minutes): To visualize active sites of peptidoglycan synthesis.
- Long-pulse labeling (e.g., one to several generations): To label the entire cell wall.
- After incubation, harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
- Wash the cells twice with PBS to remove unincorporated sBADA.
- Resuspend the cell pellet in a small volume of PBS.
- Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.
- Image the cells using a fluorescence microscope equipped with a filter set appropriate for sBADA's excitation and emission spectra.

Protocol 2: sBADA Labeling of Gram-Positive Bacteria (e.g., Bacillus subtilis)

This protocol is adapted for Gram-positive bacteria, which have a thicker peptidoglycan layer.

Materials:

- Bacillus subtilis culture in logarithmic growth phase
- **sBADA** stock solution (e.g., 10 mM in DMSO)
- Growth medium (e.g., TSB or LB broth)
- Phosphate-buffered saline (PBS)
- Microscope slides and coverslips
- Fluorescence microscope with appropriate filter sets

Procedure:

Culture B. subtilis to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).



- Prepare the sBADA-containing growth medium at the desired final concentration (typically 0.5-2 mM).
- Incubate the bacterial culture with the sBADA medium. Due to the thicker cell wall, labeling times may need to be optimized.
 - Short-pulse labeling (e.g., 1 to 10 minutes): For visualizing active synthesis.
 - Long-pulse labeling (e.g., 30 minutes to one generation): For uniform cell wall labeling.
- Harvest the cells by centrifugation.
- Wash the cells thoroughly with PBS (two to three times) to reduce background fluorescence.
- Resuspend the cells in PBS.
- Prepare slides for microscopy and image the labeled bacteria.

Protocol 3: Quantitative Image Analysis using ImageJ/Fiji

This protocol provides a step-by-step workflow for quantifying the fluorescence intensity of **sBADA**-labeled bacteria from microscopy images.

Software: ImageJ or Fiji (Fiji is just ImageJ)

Procedure:

- Open Image: Open the fluorescence microscopy image file in ImageJ/Fiji.
- Split Channels (if necessary): If the image has multiple channels, split them by navigating to Image > Color > Split Channels.
- Background Subtraction: To correct for uneven illumination and background noise, use the background subtraction tool: Process > Subtract Background. A rolling ball radius of 50 pixels is often a good starting point, but this may need to be optimized based on the image.



- Set Scale: If the image has a scale bar, calibrate the image to obtain measurements in physical units (e.g., micrometers): Analyze > Set Scale.
- Image Thresholding: To segment the bacteria from the background, use image thresholding:
 Image > Adjust > Threshold. Adjust the threshold to select the fluorescent bacteria.
- Analyze Particles: To measure the fluorescence intensity of individual bacteria, use the "Analyze Particles" function: Analyze > Analyze Particles.
 - In the dialog box, you can set parameters for size and circularity to exclude debris and non-bacterial objects.
 - Select "Display results" and "Add to Manager".
- Measure Fluorescence Intensity:
 - Go to Analyze > Set Measurements. Ensure that "Mean Gray Value," "Area," and
 "Integrated Density" are selected.
 - The results table will display the measurements for each identified bacterium.
- Calculate Corrected Total Cell Fluorescence (CTCF): To account for background fluorescence more accurately, calculate the CTCF using the following formula:
 - CTCF = Integrated Density (Area of selected cell × Mean fluorescence of background)
 - The background fluorescence can be measured by selecting a region of interest in the background of the image.
- Data Export: The data from the results table can be copied and pasted into a spreadsheet program for further statistical analysis.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from **sBADA** fluorescence imaging experiments can be structured.

Table 1: Comparison of **sBADA** Fluorescence Intensity in Different Bacterial Species

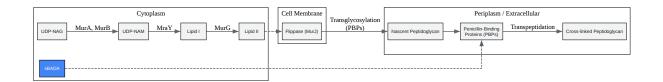


Bacterial Species	Mean Fluorescence Intensity (Arbitrary Units)	Standard Deviation	
E. coli	8542	± 976	
B. subtilis	12453	± 1582	
S. aureus	10987	± 1234	

Table 2: Effect of an Antibiotic on Peptidoglycan Synthesis in E. coli Measured by **sBADA** Fluorescence

Treatment	Concentration (µg/mL)	Mean Fluorescence Intensity (Arbitrary Units)	% Inhibition of PG Synthesis
Control (no antibiotic)	0	9876	0%
Antibiotic X	1	6543	33.7%
Antibiotic X	5	3210	67.5%
Antibiotic X	10	1543	84.4%

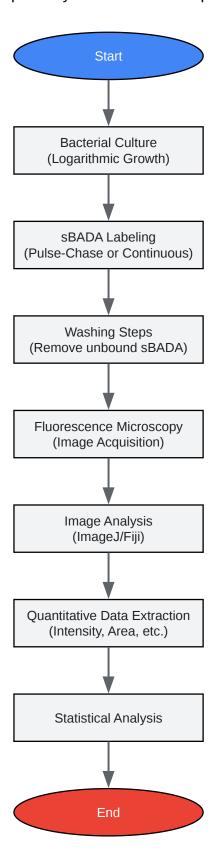
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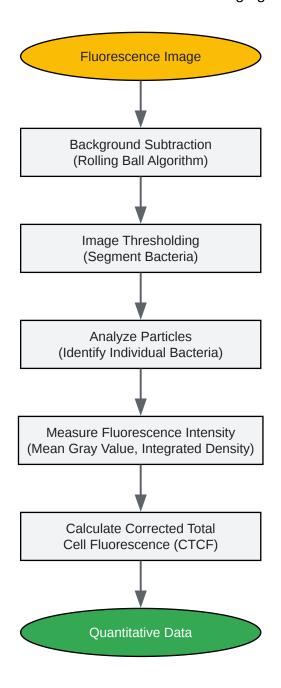
Caption: Peptidoglycan synthesis pathway and **sBADA** incorporation.



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Caption: Experimental workflow for **sBADA** fluorescence imaging.



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Caption: Quantitative image analysis workflow using ImageJ/Fiji.

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